molecular formula C11H12O B1616624 2-Benzylidenebutanal CAS No. 28467-92-7

2-Benzylidenebutanal

Cat. No. B1616624
CAS RN: 28467-92-7
M. Wt: 160.21 g/mol
InChI Key: BOCRJYUZWIOMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidenebutanal , also known as α-benzylidenebutanal , is an organic compound with the chemical formula C<sub>11</sub>H<sub>10</sub>O. It belongs to the class of α,β-unsaturated aldehydes. The compound features a benzylidene group (C=C) attached to a butanal (butyraldehyde) backbone. Its structure is as follows:


!Molecular Structure of 2-Benzylidenebutanal



Synthesis Analysis

The synthesis of 2-Benzylidenebutanal involves the cross Aldol-condensation between butyraldehyde and benzaldehyde. The reaction is catalyzed by antimony(V) cations, specifically [2][OTf] (triflate) or [4][OTf]. The mechanism of this reaction leads to the formation of the desired product.



Chemical Reactions Analysis



  • Cross Aldol-Condensation :



    • Butyraldehyde and benzaldehyde react to give 2-Benzylidenebutanal.

    • Catalyst: [2][OTf] or [4][OTf].




  • Selective Self Aldol-Condensation :



    • Butyraldehyde undergoes self-aldol condensation to form α,β-unsaturated aldehydes.

    • Catalyst: [2][OTf] or [4][OTf].




  • Selective Cyclotrimerization :



    • Aldehydes cyclotrimerize to form 1,3,5-trioxanes.

    • Catalyst: [2][OTf] or [4][OTf].




Safety And Hazards


  • Flammability : 2-Benzylidenebutanal is flammable; handle with care.

  • Irritant : May cause skin and eye irritation.

  • Toxicity : Limited toxicity data available; avoid ingestion or inhalation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 2-Benzylidenebutanal should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial or anticancer agent.

  • Reaction Mechanisms : Elucidate detailed reaction pathways.

  • Applications : Explore its use in organic synthesis and material science.


properties

IUPAC Name

2-benzylidenebutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCRJYUZWIOMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylidenebutanal

CAS RN

28467-92-7
Record name 2-(Phenylmethylene)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28467-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α-ethylcinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30.0 mL Benzaldehyde was dissolved in 150 mL EtOH and cooled with an ice bath. Added was 5.01 mL 45% KOH (0.2 equiv.), followed by dropwise addition of 16.5 mL butyraldehyde. The mixture was stirred for 3 days at room temperature, acidified with 1M HCl and extracted with ether. The organic layer was dried over Na2SO4, filtrated and concentrated in vacuo. Vacuum distillation yielded 20.4 g of a yellow fluid (78-82° C., 0.6 mbar) containing 70% of the desired product. This material was used in subsequent steps without further purification. Characteristic signals in 1H NMR (400 MHz, CDCl3): δ 1.15 (t, J=7.5 Hz, 3H), 2.57 (q, J=7.5 Hz, 1H), 7.22 (s, 1H), 9.56 (s, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidenebutanal
Reactant of Route 2
Reactant of Route 2
2-Benzylidenebutanal
Reactant of Route 3
Reactant of Route 3
2-Benzylidenebutanal
Reactant of Route 4
Reactant of Route 4
2-Benzylidenebutanal
Reactant of Route 5
Reactant of Route 5
2-Benzylidenebutanal
Reactant of Route 6
2-Benzylidenebutanal

Citations

For This Compound
2
Citations
RA Ugarte, D Devarajan, RM Mushinski… - Dalton …, 2016 - pubs.rsc.org
… from this reaction was the butyraldehyde self-condensation product (M 1 , 80% yield) with only minor formation of the desired cross-condensation product (E)-2-benzylidenebutanal (M 5 …
Number of citations: 53 0-pubs-rsc-org.brum.beds.ac.uk
MG Mura - Hydrogen Transfer Methods in Organic Synthesis - iris.uniss.it
Quinoline is a heterocycle that consists of a benzene ring fused with a pyridine ring. It was first isolated from coal tar in 1834 by Runge,[1] and even now this remains the principal …
Number of citations: 3 iris.uniss.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.